(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16N4OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C17H16N4OS/c22-17(21-10-8-18-9-11-21)12-4-3-7-19-15(12)16-20-13-5-1-2-6-14(13)23-16/h1-7,18H,8-11H2 |
InChI Key |
KVGKKRSCBBRTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
The synthesis typically begins with the preparation of the benzo[d]thiazole-pyridine intermediate. A Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and pyridinecarboxaldehyde derivatives forms the pyridine-thiazole backbone. For example:
-
Step 1 : Reacting 2-(benzo[d]thiazol-2-yl)acetonitrile with 3-pyridinecarboxaldehyde in ethanol with triethylamine (TEA) yields (E)-2-(benzo[d]thiazol-2-yl)-3-pyridinylacrylonitrile (66% yield).
-
Step 2 : Hydrolysis or coupling reactions introduce the piperazine moiety. Piperazine is often attached via amide coupling using 1-hydroxybenzotriazole (HOBT) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).
-
Intermediate formation : 2-(Benzo[d]thiazol-2-yl)pyridine-3-carboxylic acid is synthesized via ester hydrolysis of ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate using LiOH.
-
Coupling : The carboxylic acid reacts with piperazine in the presence of HOBT/EDC, yielding the final product after Boc deprotection (86% yield).
Piperazine Functionalization Strategies
Piperazine incorporation is achieved through:
-
Nucleophilic substitution : Using 1-benzhydrylazetidin-3-yl methanesulfonate and Boc-protected piperazine.
-
Reductive amination : Piperazine reacts with carbonyl groups under hydrogenation conditions.
Critical Parameters :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Maximizes coupling efficiency |
| Catalyst | Pd(PPh₃)₄ for Suzuki coupling | 85–90% yield |
| Temperature | 80–100°C | Accelerates cyclization |
Analytical Validation and Characterization
Structural Confirmation
Purity Assessment
Optimization Strategies and Challenges
Yield Improvement
Common Pitfalls
-
Low Fluorination Efficiency : Fluorination of mesylates using TBAF yields <40% due to β-elimination.
-
Purification Difficulties : Silica gel chromatography with EtOAc/petroleum ether (10–100%) resolves polar byproducts.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel Condensation | 66 | 95 | 18 | High |
| HOBT/EDC Coupling | 86 | 98 | 24 | Moderate |
| Suzuki Cross-Coupling | 85 | 97 | 48 | Low |
Key Insight : HOBT/EDC coupling balances yield and cost, making it the preferred industrial method.
Industrial-Scale Considerations
Chemical Reactions Analysis
Substitution Reactions
The piperazine group facilitates nucleophilic substitution reactions, particularly at the nitrogen atoms. For example:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-acetyl derivatives .
-
Alkylation : Forms N-alkylated products when treated with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate .
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, DCM, TEA | N-Acetyl-piperazine derivative | 75–85% | |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl-piperazine analog | 60–70% |
Condensation Reactions
The benzothiazole moiety participates in Knoevenagel condensations. For instance:
-
Reaction with aldehydes (e.g., 3-pyridinecarboxaldehyde) in ethanol and triethylamine yields α,β-unsaturated nitriles, confirmed via ¹H-NMR (δ 8.51 ppm for olefinic proton) .
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| 3-Pyridinecarboxaldehyde | EtOH, TEA, RT, 18 min | (E)-2-(Benzo[d]thiazol-2-yl)-3-pyridyl | Antiviral lead compound |
Coupling Reactions
The pyridine ring enables cross-coupling via Suzuki-Miyaura or Buchwald-Hartwig reactions:
-
Suzuki Coupling : Boronic acid derivatives (e.g., aryl boronic acids) react with the pyridine halide in the presence of Pd(PPh₃)₄ to form biaryl structures.
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Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under palladium catalysis.
| Reaction | Catalyst/Base | Scope | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl boronic acids | 70–90% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | 65–80% |
Oxidation and Reduction
-
Oxidation : The benzothiazole sulfur atom oxidizes to sulfoxides or sulfones using H₂O₂ or mCPBA.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine .
| Transformation | Reagents | Outcome | Biological Impact |
|---|---|---|---|
| Sulfur oxidation | H₂O₂, AcOH | Sulfoxide/sulfone derivatives | Enhanced metabolic stability |
| Pyridine reduction | H₂, 10% Pd/C, MeOH | Piperidine analog | Improved solubility |
Mechanistic Insights
-
Anti-mycobacterial activity : The trifluoromethyl-substituted derivative exhibits MIC values of 2.35–7.94 μM against M. tuberculosis H37Rv, attributed to hydrophobic interactions with enzyme active sites .
-
Neuroactive potential : Piperazine derivatives modulate serotonin receptors (5-HT₁A/2A), with binding affinities <100 nM .
Comparative Reactivity
The compound’s reactivity diverges from simpler benzothiazoles due to electronic effects from the pyridine and piperazine groups:
| Feature | Impact on Reactivity |
|---|---|
| Piperazine electron donation | Enhances nucleophilicity at nitrogen atoms |
| Pyridine π-deficient ring | Facilitates electrophilic substitution at C-4 position |
| Benzothiazole conjugation | Stabilizes transition states in condensation reactions |
Synthetic Challenges
-
Regioselectivity : Competing reactivity of benzothiazole vs. pyridine rings requires careful optimization.
-
Purification : High-polarity intermediates often necessitate chromatographic separation.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
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Antimicrobial Activity : Compounds similar to (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone have shown significant antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating effective inhibition of pathogens such as E. coli and S. aureus.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL - Anticancer Activity : The compound has been evaluated for its anticancer potential, showing promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of the benzo[d]thiazole structure is often linked to anti-inflammatory activities, making this compound a candidate for further research in inflammatory disease models.
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to This compound in various therapeutic contexts:
- Antimicrobial Evaluation : A study demonstrated that derivatives exhibited good activity against resistant bacterial strains, suggesting their potential as new antibiotics.
- Cancer Research : Another investigation revealed that modifications in the structure led to enhanced anticancer activity, emphasizing the importance of structure–activity relationships in drug design.
Mechanism of Action
The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole-Piperazine Derivatives
Pharmacological and Physicochemical Properties
Key Research Findings
Anticancer Activity : Compounds like 5i () and 5h () demonstrate significant antiproliferative effects, attributed to the benzothiazole core’s DNA intercalation and topoisomerase inhibition .
Structural Flexibility : Derivatives with sulfonamide or triazole substituents (e.g., 5h, 5j) exhibit improved solubility and bioavailability compared to the parent compound .
Safety and Stability : The title compound requires stringent storage conditions (avoiding heat and ignition sources), whereas analogues like 5k () with imidazole-thioether groups show enhanced thermal stability .
Biological Activity
The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a benzo[d]thiazole moiety, a pyridine ring, and a piperazine group, making it a candidate for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Structure and Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Reactions with piperazine : This allows for the formation of the piperazinyl group.
- Formation of the benzo[d]thiazole and pyridine rings : These are critical for the biological activity of the compound.
The optimization of these synthetic routes is crucial to achieve high yield and purity, often employing techniques such as recrystallization or chromatography .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzo[d]thiazole demonstrate activity against Mycobacterium tuberculosis, with some compounds displaying minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | MIC (μM) | Activity |
|---|---|---|
| 5-Trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones | 2.35 - 7.94 | Anti-mycobacterial |
| Other benzo[d]thiazole derivatives | Various | Antimicrobial |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including Jurkat T cells and A431 epidermoid carcinoma cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features. The presence of electron-donating groups on the aromatic rings often enhances activity, while modifications in the piperazine moiety can lead to variations in potency .
Case Studies
Several studies have focused on the biological evaluation of this compound and its analogs:
- Anti-mycobacterial Evaluation : A study involving 36 structurally diverse benzo[d]thiazole derivatives found that several compounds exhibited promising anti-tubercular activity with low cytotoxicity against RAW 264.7 cell lines .
- Cytotoxicity Assays : In another study, compounds were tested against various cancer cell lines using MTT assays to determine their cytotoxic potential. Results indicated that specific modifications in the structure led to enhanced efficacy compared to standard drugs like doxorubicin .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities related to inflammation or cancer progression .
Q & A
Q. What synthetic routes are commonly employed to prepare (2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone, and how are yields optimized?
The compound is synthesized via multistep reactions involving cyclocondensation and coupling strategies. For example, benzo[d]thiazole derivatives are often prepared by reacting 2-benzothiazolyl guanidine with trifluoroalkenones or ketones under basic conditions . Key steps include the formation of the benzothiazole ring followed by piperazine coupling. Yields (51–53%) are optimized by controlling reaction temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization ensures high purity .
Q. How is structural validation performed for this compound, and what analytical techniques are critical?
Structural confirmation relies on 1H/13C NMR to verify proton environments and carbon frameworks, HRMS for molecular weight accuracy, and elemental analysis (C, H, N) to validate stoichiometry . For example, in analogous piperazine-linked benzothiazoles, NMR signals for the piperazine N–CH2 groups appear at δ 2.5–3.5 ppm, while benzothiazole protons resonate at δ 7.5–8.5 ppm . Discrepancies >0.3% in elemental analysis necessitate re-purification .
Q. What in vitro assays are typically used to evaluate the biological activity of this compound?
Common assays include:
- Receptor binding studies (e.g., histamine H1/H4 receptors) using radioligand displacement .
- Anticancer screening via MTT assays against cell lines (e.g., HeLa, MCF-7), with IC50 values calculated from dose-response curves .
- Enzyme inhibition assays (e.g., PI3Kα) using fluorescence-based substrates to measure kinetic parameters .
Advanced Research Questions
Q. How does the substitution pattern on the benzothiazole and piperazine moieties influence pharmacological activity?
Structure-activity relationship (SAR) studies reveal that:
- Electron-withdrawing groups (e.g., Cl, CF3) on the benzothiazole enhance receptor affinity by stabilizing π-π interactions .
- N-Methylation of piperazine improves metabolic stability but reduces water solubility, requiring formulation optimization .
- Bivalent ligands (e.g., dual benzothiazole-piperazine systems) show enhanced anticancer activity due to multivalent target engagement .
Q. What strategies resolve contradictions in reported biological data across studies?
Discrepancies in IC50 values or receptor binding affinities may arise from:
- Assay conditions : Variations in buffer pH, incubation time, or cell passage number. Standardized protocols (e.g., CLSI guidelines) are recommended .
- Compound purity : Impurities >2% (by HPLC) can skew results. Repetition with rigorously purified batches is critical .
- Species-specific receptor differences : Cross-validate findings using humanized cell lines or transgenic models .
Q. How can molecular docking and DFT calculations guide the design of derivatives with improved target selectivity?
- Docking simulations (e.g., AutoDock Vina) model interactions with binding pockets (e.g., histamine H4 receptor), identifying favorable hydrogen bonds or hydrophobic contacts .
- DFT calculations optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetically accessible derivatives with enhanced stability .
Q. What methodologies address low bioavailability in preclinical studies?
- Prodrug design : Introduce hydrolyzable esters or amides to enhance permeability .
- Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles to improve plasma half-life .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodents to assess Cmax, Tmax, and AUC, guiding dose adjustments .
Methodological Considerations
- Synthetic reproducibility : Always report reaction solvents, temperatures, and catalyst loads to enable replication .
- Data validation : Cross-check NMR assignments with DEPT/HSQC experiments and confirm HRMS via isotopic pattern matching .
- Ethical compliance : Adhere to guidelines for in vivo studies, including IACUC protocols and 3R principles (Replace, Reduce, Refine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
